1-Chloro-2-(difluoromethyl)benzene
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Overview
Description
1-Chloro-2-(difluoromethyl)benzene is an organic compound with the molecular formula C₇H₅ClF₂. It is a versatile small molecule scaffold used in various chemical applications. The compound is characterized by the presence of a chlorine atom and two fluorine atoms attached to a benzene ring, making it a valuable building block in synthetic chemistry .
Preparation Methods
The synthesis of 1-Chloro-2-(difluoromethyl)benzene typically involves the difluoromethylation of chlorobenzene. One common method includes the reaction of chlorobenzene with difluoromethylating agents under specific conditions. Industrial production methods often utilize metal-based catalysts to facilitate the transfer of the difluoromethyl group to the benzene ring . The reaction conditions are carefully controlled to achieve high yields and purity of the final product.
Chemical Reactions Analysis
1-Chloro-2-(difluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different products.
Cross-Coupling Reactions: The compound is often used in Suzuki-Miyaura coupling reactions, where it reacts with boron reagents to form new carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Chloro-2-(difluoromethyl)benzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is utilized in the development of bioactive molecules and pharmaceuticals.
Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.
Mechanism of Action
The mechanism of action of 1-Chloro-2-(difluoromethyl)benzene involves its ability to participate in various chemical reactions due to the presence of the chlorine and difluoromethyl groups. These functional groups make the compound reactive towards nucleophiles and electrophiles, allowing it to form new bonds and undergo transformations. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Comparison with Similar Compounds
1-Chloro-2-(difluoromethyl)benzene can be compared with other similar compounds such as:
1-Chloro-2-(trifluoromethyl)benzene: This compound has an additional fluorine atom, making it more electronegative and reactive in certain reactions.
1-Bromo-2-(difluoromethyl)benzene: The presence of a bromine atom instead of chlorine can influence the reactivity and selectivity of the compound in various reactions.
2-Chloro-1-(difluoromethyl)benzene: The position of the chlorine and difluoromethyl groups can affect the compound’s chemical properties and reactivity.
These comparisons highlight the unique properties of this compound, making it a valuable compound in various chemical applications.
Properties
IUPAC Name |
1-chloro-2-(difluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF2/c8-6-4-2-1-3-5(6)7(9)10/h1-4,7H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPMUMVWGXMWEHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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